{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
CAS No.: 90558-40-0
Cat. No.: VC2000604
Molecular Formula: C9H10N2O6S
Molecular Weight: 274.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90558-40-0 |
|---|---|
| Molecular Formula | C9H10N2O6S |
| Molecular Weight | 274.25 g/mol |
| IUPAC Name | 2-(4-methylsulfonyl-2-nitroanilino)acetic acid |
| Standard InChI | InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
| Standard InChI Key | LKZQHVDISCQPDE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Structural Characteristics
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid features several key structural elements that define its physical and chemical behavior:
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A central phenyl ring serving as the core scaffold
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A nitro group (-NO2) at the 2-position, which is strongly electron-withdrawing
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A methylsulfonyl group (-SO2CH3) at the 4-position, also electron-withdrawing and capable of hydrogen bonding
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An aminoacetic acid group (-NHCH2COOH) attached to the phenyl ring, providing acid-base properties and potential for derivatization
The IUPAC name for this compound is 2-(4-methylsulfonyl-2-nitroanilino)acetic acid. Its structure allows for multiple types of chemical interactions, including hydrogen bonding through the amino, sulfonyl, and carboxyl groups.
Physical Properties
The compound's physical properties are summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H10N2O6S | |
| Molecular Weight | 274.25 g/mol | |
| CAS Number | 90558-40-0 | |
| Standard InChI | InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) | |
| Standard InChIKey | LKZQHVDISCQPDE-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)N+[O-] | |
| Physical State | Solid at room temperature | |
| Storage Conditions | Room temperature |
Chemical Properties
The chemical behavior of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is largely determined by its functional groups:
The combination of these functional groups creates a molecule with distinctive reactivity patterns and potential for diverse chemical transformations.
Synthesis and Preparation
Related Synthetic Methods
The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:
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Nitrophenyl Derivatives: A patent describing the preparation of 2-methyl-4-nitrophenylamine outlines a process involving protection of the amino group, nitration, and subsequent hydrolysis . This approach could be adapted by substituting appropriate starting materials.
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Sulfonyl-Containing Compounds: The synthesis of 2-nitro-4-methylsulfonylbenzoic acid from 1-methyl-4-(methylsulfonyl)-benzene involves nitration in dichloromethane followed by oxidation with vanadium(V) oxide in sulfuric acid . This method demonstrates the feasibility of introducing nitro groups to methylsulfonyl-substituted aromatic compounds.
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Aminoacetic Acid Derivatives: The preparation of 2-(4-amino-2-nitrophenyl)acetic acid involves a multi-step reaction sequence that could potentially be modified for the synthesis of the target compound .
Table 2: Synthetic Methods for Related Compounds
These methods demonstrate viable approaches to introducing nitro and other functional groups onto aromatic rings bearing sulfone moieties, which could be adapted for the synthesis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.
Applications and Uses
Research Applications
{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is primarily used in research settings due to its bioactive properties. As a functionalized amino acid derivative, it serves several important functions:
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Building Block in Organic Synthesis: The compound's multiple functional groups provide sites for selective reactions, making it valuable in the construction of more complex molecules.
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Structure-Activity Relationship Studies: The unique combination of functional groups makes it useful for investigating how structural modifications affect biological activity.
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Chemical Biology Investigations: Its potential interactions with biological macromolecules may provide insights into biochemical processes.
Comparison with Related Compounds
Table 3: Comparison with Structurally Related Compounds
The structural similarities between these compounds suggest that {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid may share some of their biological properties and applications, particularly in research settings focused on drug discovery and development.
Spectroscopic and Analytical Characterization
Spectroscopic Methods for Identification
Various spectroscopic techniques can be employed for the characterization and identification of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the compound's structure, the following characteristic signals would be expected:
¹H NMR Expected Signals:
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Methyl protons of the methylsulfonyl group (approximately δ 3.0-3.2 ppm, singlet, 3H)
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Methylene protons of the glycine moiety (approximately δ 3.8-4.2 ppm, doublet, 2H)
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Aromatic protons (δ 7.0-8.5 ppm, complex pattern, 3H)
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NH proton (variable, often δ 4-6 ppm, broad singlet, 1H)
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Carboxylic acid proton (variable, often δ 10-13 ppm, broad singlet, 1H)
¹³C NMR Expected Signals:
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Methyl carbon of methylsulfonyl group (approximately δ 40-45 ppm)
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Methylene carbon of glycine (approximately δ 45-50 ppm)
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Aromatic carbons (multiple signals between δ 120-150 ppm)
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Carboxylic carbon (approximately δ 170-180 ppm)
Infrared (IR) Spectroscopy
Characteristic absorptions would include:
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N-H stretching (3300-3500 cm⁻¹)
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O-H stretching of carboxylic acid (broad, 2500-3300 cm⁻¹)
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C=O stretching of carboxylic acid (1700-1730 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (1500-1570 cm⁻¹ and 1300-1370 cm⁻¹)
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S=O asymmetric and symmetric stretching (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak at m/z 274 (corresponding to the molecular weight)
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Fragment ions resulting from loss of NO₂, SO₂CH₃, or the glycine moiety
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for purity assessment and reaction monitoring. For {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid:
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HPLC Analysis: Reversed-phase columns (C18) with gradient elution using water/acetonitrile mixtures containing small amounts of acid would be appropriate
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TLC Systems: Silica gel plates with solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures
X-ray Crystallography
X-ray crystallography could provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement. Similar nitrophenyl compounds have been successfully analyzed using this technique, as demonstrated in studies of related structures .
Table 4: Analytical Methods for Characterization
| Method | Application | Expected Results | Advantages |
|---|---|---|---|
| ¹H NMR | Structure elucidation | Characteristic signals for methyl, methylene, aromatic, NH, and COOH protons | Provides information about proton environments and connectivity |
| ¹³C NMR | Carbon skeleton confirmation | Signals for methyl, methylene, aromatic, and carboxyl carbons | Confirms carbon framework and functional groups |
| IR | Functional group identification | Characteristic bands for NH, NO₂, SO₂, COOH groups | Rapid identification of key functional groups |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 274 and characteristic fragmentation pattern | Accurate mass determination and structural insights |
| HPLC | Purity assessment | Single peak for pure compound | Quantitative analysis of purity |
| X-ray Crystallography | Definitive structure determination | Three-dimensional structure | Absolute configuration and solid-state interactions |
Biological Activity and Structure-Activity Relationships
Structure-Activity Considerations
Several structural features of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid may contribute to its biological activity:
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Electron-Withdrawing Groups: The nitro and methylsulfonyl groups create an electron-deficient aromatic system, which can influence interactions with electron-rich biological targets.
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Hydrogen Bonding Capacity: The compound contains multiple hydrogen bond donors and acceptors (NH, COOH, NO₂, SO₂), enabling complex interaction patterns with biological macromolecules.
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Steric Considerations: The arrangement of substituents around the aromatic ring creates a specific three-dimensional profile that may contribute to selective binding with biological targets.
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Metabolic Stability: The presence of nitro and sulfonyl groups may affect the compound's metabolic stability and bioavailability.
Comparison with Known Bioactive Compounds
Several compounds with structural similarities to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid have demonstrated biological activity. For instance, N-(4-methanesulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine has been investigated for potential pharmaceutical applications , while various glycine derivatives have shown activities ranging from enzyme inhibition to neuroprotection.
The specific positioning of the nitro group at the ortho position relative to the amino group creates a potential for intramolecular hydrogen bonding, which has been observed in related compounds such as N-(4-methoxy-2-nitrophenyl)acetamide . This feature might influence the compound's conformation and consequently its biological activity.
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